5-(Chloromethyl)isoxazole

Overview

Description

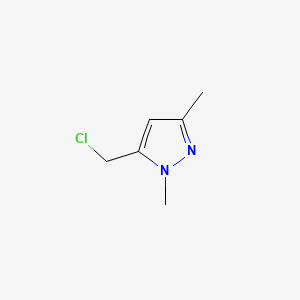

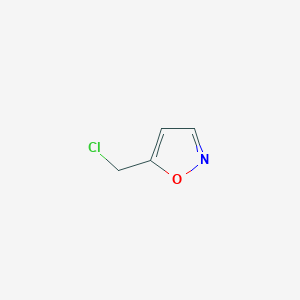

5-(Chloromethyl)isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Mechanism of Action

Target of Action

5-(Chloromethyl)isoxazole is a type of isoxazole derivative . Isoxazole derivatives are known to exhibit various biological activities and are constituents of the structures of many medications . They are often used as building blocks for the introduction of an isoxazole fragment into various molecules via nucleophilic substitution of the halogen atom . .

Mode of Action

It is known that isoxazole derivatives, including this compound, can interact with various biological targets through nucleophilic substitution of the halogen atom . This interaction can result in changes to the target molecules, potentially influencing their function.

Biochemical Pathways

Isoxazole derivatives are known to be involved in various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the biological activities associated with isoxazole derivatives, it is likely that this compound could have various effects at the molecular and cellular level .

Preparation Methods

5-(Chloromethyl)isoxazole can be synthesized through various methods. One common approach involves the reaction of aldoximes with 2,3-dichloro-1-propene in a one-pot synthesis . This method is effective for both aromatic and aliphatic aldehydes. Another approach involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Industrial production methods often utilize these synthetic routes due to their efficiency and the availability of starting materials.

Chemical Reactions Analysis

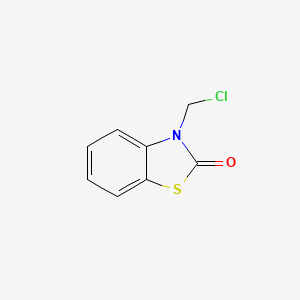

5-(Chloromethyl)isoxazole undergoes various types of chemical reactions, including substitution reactions. The compound can react with nucleophiles such as O-, N-, and S-nucleophiles, leading to the formation of various derivatives . Common reagents used in these reactions include hydroxylamine and α,β-unsaturated γ-chloro ketones . Major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications.

Scientific Research Applications

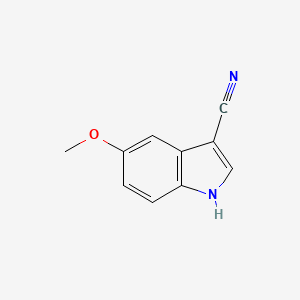

5-(Chloromethyl)isoxazole has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been studied for their potential as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, the compound has applications in the development of new pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

5-(Chloromethyl)isoxazole can be compared to other isoxazole derivatives, such as 5-(bromomethyl)isoxazole and 5-(iodomethyl)isoxazole. These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and biological activity . The unique properties of this compound, such as its specific reactivity with nucleophiles, make it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name |

5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMYKGUHKUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397439 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-33-0 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

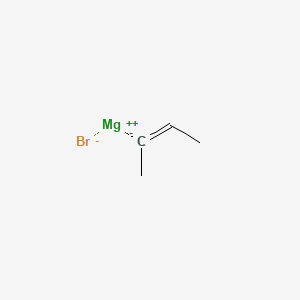

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 5-(Chloromethyl)isoxazoles?

A1: Two main synthetic approaches are highlighted in the research:

- From Aldoximes and 2,3-Dichloropropene: [, , ] This one-pot synthesis involves the reaction of an aldoxime with 2,3-dichloropropene in the presence of a base. This method is praised for its simplicity and efficiency.

- From Nitrile Oxides and Dichloropropenes: [] This method utilizes a [3+2] cycloaddition reaction between a nitrile oxide and either 2,3-dichloroprop-1-ene or 1,3-dichloroprop-1-ene. The regioselectivity of this reaction, leading to either the 5- or 4-(chloromethyl)isoxazole isomer, is influenced by the steric hindrance of the dichloropropene substrate.

Q2: What makes 5-(Chloromethyl)isoxazoles useful intermediates in organic synthesis?

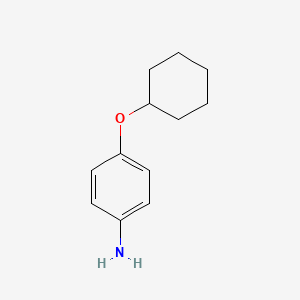

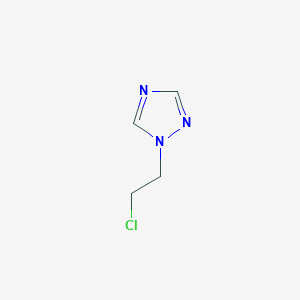

A2: The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents at the 5-position of the isoxazole ring, creating a diverse range of substituted isoxazoles. [] For instance, they can react with phenols to form ethers, as demonstrated in the synthesis of 2-alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. []

Q3: Are there any challenges associated with the synthesis of 5-(Chloromethyl)isoxazoles?

A3: Yes, regioselectivity can be a challenge, especially when using the [3+2] cycloaddition approach. The specific dichloropropene isomer used influences whether the 5- or 4-(chloromethyl)isoxazole is formed. Research highlights that steric hindrance at the terminal carbon of the alkene in the dichloropropene plays a key role in determining the major product. []

Q4: How do researchers study and predict the regioselectivity of these reactions?

A4: Alongside experimental observations, computational chemistry methods, including quantum chemical calculations, are employed to investigate and rationalize the observed regioselectivity. These calculations provide insights into the reaction mechanisms and help predict the preferred reaction pathway based on the structure of the reactants. []

Q5: Where can I find further information on the synthesis and applications of 5-(Chloromethyl)isoxazoles?

A5: The provided research articles [, , , ] offer a valuable starting point for delving deeper into this topic. Exploring scientific databases like SciFinder, Reaxys, and Web of Science using keywords such as "5-(chloromethyl)isoxazole," "isoxazole synthesis," and "cycloaddition" can provide additional research articles and reviews.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.